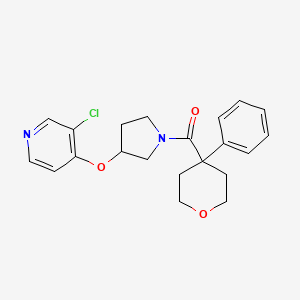

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: is a novel organic compound known for its unique chemical structure and versatile applications in various fields. The compound contains a chlorinated pyridine ring, a pyrrolidine moiety, and a phenyl-tetrahydropyran subunit, making it an intriguing subject for synthetic and pharmacological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting with the formation of the chloropyridine ring. This can be achieved through electrophilic chlorination of pyridine. The intermediate product is then subjected to a nucleophilic substitution reaction with a pyrrolidinyl alcohol to form the (3-chloropyridin-4-yl)oxy-pyrrolidine fragment.

In the subsequent step, the pyrrolidin-1-yl moiety is coupled with 4-phenyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the final product. Common reagents for these transformations include chlorinating agents like thionyl chloride and activating agents such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial-scale production often involves optimized conditions to maximize yield and purity. Catalysts such as palladium on carbon (Pd/C) and continuous-flow reactors can be used to enhance reaction efficiency. Additionally, green chemistry approaches, including solvent-free reactions and the use of biodegradable reagents, are being explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions:

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The pyrrolidinyl moiety can be oxidized to form corresponding N-oxides.

Reduction: The ketone group in the tetrahydropyran ring can be reduced to alcohols.

Substitution: The chloropyridine ring can undergo nucleophilic substitution with different nucleophiles.

Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation: Formation of N-oxides and hydroxyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Varies depending on the nucleophile used, often resulting in the formation of new functionalized pyrrolidinyl rings.

Applications De Recherche Scientifique

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules due to its unique structural features.

Biology: In biological research, it is investigated for its potential activity against certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the fields of oncology and neurology.

Industry: Industrially, the compound is explored for its potential use in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mécanisme D'action

The mechanism by which (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interaction with specific molecular targets. The compound binds to particular enzyme active sites or receptor proteins, modulating their activity. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects in various diseases.

Comparaison Avec Des Composés Similaires

Uniqueness: Compared to similar compounds, (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone stands out due to its distinct combination of a chlorinated pyridine ring and a phenyl-tetrahydropyran subunit, providing a balance of hydrophobic and hydrophilic properties.

List of Similar Compounds:(3-chloropyridin-4-yloxy)ethylamine: Lacks the pyrrolidin-1-yl and phenyl-tetrahydropyran groups.

1-(4-phenyltetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide: Has a similar pyrrolidine-phenyl-tetrahydropyran structure but lacks the chloropyridine group.

3-(4-chlorophenyl)-4-phenylpyrrolidine: Lacks the tetrahydropyran structure and has different substitution patterns.

And there you go—a peek into the remarkable world of This compound . Got any other curious compounds in mind?

Activité Biologique

The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule with a complex structure that includes multiple functional groups, making it a candidate of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Pyrrolidine moiety : Known for its role in various biological activities.

- Chloropyridine group : Often associated with enhanced reactivity and biological interactions.

- Tetrahydropyran structure : Contributes to the molecular stability and potential pharmacological effects.

Molecular Formula

The molecular formula of the compound is C19H20ClN2O2, with a molecular weight of approximately 344.83 g/mol.

Structural Representation

| Component | Structure |

|---|---|

| Pyrrolidine | Pyrrolidine |

| Chloropyridine | Chloropyridine |

| Tetrahydropyran | Tetrahydropyran |

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. The synthesis and evaluation of related derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. For instance, one study reported that derivatives of chloropyridine exhibited IC50 values as low as 3.3 mM against MCF7 cells, indicating potent cytotoxic effects .

The biological activity of This compound is hypothesized to involve:

- Inhibition of cell proliferation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.

- Interaction with specific receptors or enzymes : The presence of the chloropyridine moiety suggests potential interactions with biological targets involved in cell signaling pathways.

In Silico Studies

Computer-aided drug design tools have been employed to predict the biological activity spectrum of this compound. Molecular dynamic simulations and ADME (Absorption, Distribution, Metabolism, Excretion) profiling have suggested favorable pharmacokinetic properties, enhancing its candidacy for further development .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Chloropyridine Moiety : This step often utilizes coupling reagents like palladium catalysts.

- Attachment of Tetrahydropyran : Final coupling reactions can be performed using nucleophilic substitution methods.

Summary of Synthetic Routes

| Step | Description |

|---|---|

| 1 | Cyclization to form pyrrolidine |

| 2 | Coupling with chloropyridine |

| 3 | Nucleophilic substitution to attach tetrahydropyran |

Study on Antiproliferative Activity

A recent investigation into related compounds revealed that derivatives containing the chloropyridine structure demonstrated significant antiproliferative effects against various cancer cell lines. These studies utilized MTT assays to quantify cell viability and elucidated mechanisms involving apoptosis induction .

Graph Theoretical Analysis

Graph theoretical methods have been applied to analyze the molecular structure and predict interactions within biological systems. Such analyses suggest that structural modifications can lead to enhanced activity against specific cancer types .

Propriétés

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c22-18-14-23-10-6-19(18)27-17-7-11-24(15-17)20(25)21(8-12-26-13-9-21)16-4-2-1-3-5-16/h1-6,10,14,17H,7-9,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNPVRFSGBBUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.